molecular formula C17H21ClN4OS B6073888 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B6073888
M. Wt: 364.9 g/mol
InChI Key: UGWQJEJUBYVZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a 4-chlorophenylsulfanyl group and an ethylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the 4-chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a chlorinated pyrimidine intermediate with a 4-chlorophenylthiol reagent.

    Attachment of the Ethylpiperazinyl Group: The final step involves the alkylation of the pyrimidine core with an ethylpiperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as nitrating agents or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitrating agents, halogens

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced pyrimidine derivatives

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers are exploring the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine
  • N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

Uniqueness

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-2-21-7-9-22(10-8-21)17-19-14(11-16(23)20-17)12-24-15-5-3-13(18)4-6-15/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWQJEJUBYVZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.